Chemical structure and properties of valproic acid acyl-D-glucuronide
Chemical structure and properties of valproic acid acyl-D-glucuronide
Structure, Reactivity, and Analytical Protocols
Executive Summary
Valproic acid acyl-D-glucuronide (VPA-G), also known as valproate glucuronide, is the primary Phase II metabolite of the antiepileptic drug valproic acid (VPA), accounting for 30–50% of urinary excretion in humans.[1][2] Chemically, it is an ester (acyl) glucuronide formed via the conjugation of the carboxylic acid moiety of VPA with the anomeric carbon of glucuronic acid.
While glucuronidation is generally a detoxification pathway, acyl glucuronides possess intrinsic chemical reactivity. They are soft electrophiles capable of undergoing intramolecular rearrangement (acyl migration) and covalent binding to plasma proteins via nucleophilic displacement or Schiff base formation. However, unlike highly reactive acyl glucuronides (e.g., diclofenac or zomepirac glucuronides), VPA-G exhibits moderate stability and lower covalent binding indices. This guide details the structural properties, reaction kinetics, and validated protocols for the synthesis and analysis of VPA-G.
Chemical Architecture & Properties
Structural Identity
VPA-G is a 1-O-
| Property | Data |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 320.34 g/mol |
| Linkage Type | Ester (Acyl) linkage at Anomeric C1 |
| Stereochemistry | |
| pKa | ~3.0 (Glucuronic acid carboxyl group) |
| LogP | ~0.85 (More polar than parent VPA) |
Biosynthetic Pathway
The formation of VPA-G is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. While multiple isoforms show activity in vitro, UGT2B7 is the predominant catalyst in human liver, with significant contributions from UGT1A6 and UGT1A9.
Figure 1: Biosynthetic and degradation pathways of VPA-G. UGT2B7 is the primary hepatic catalyst.
The Reactivity Matrix: Acyl Migration & Toxicity
The defining characteristic of VPA-G, like all acyl glucuronides, is its instability at physiological pH (7.4) and alkaline conditions.
Mechanism of Acyl Migration
Under neutral to basic conditions, the ester group migrates from the C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid ring. This is a base-catalyzed intramolecular transesterification.
-
Sequence: 1-O-
2-O 3-O 4-O. -
Consequence: The 2-, 3-, and 4-O isomers are resistant to
-glucuronidase .[3] This resistance is a critical diagnostic marker in analytical toxicology; if a sample is not fully hydrolyzed by the enzyme, migration has occurred. -
Ring Opening: The migration isomers can undergo ring-opening to form aldehyde intermediates, which are more reactive toward protein nucleophiles (lysine residues) than the parent 1-O-glucuronide.
Protein Adduct Formation
VPA-G can covalently bind to Human Serum Albumin (HSA).[4] Two mechanisms are proposed:
-
Nucleophilic Displacement: Direct attack of a protein nucleophile (e.g., Lysine-NH2) on the acyl carbonyl, releasing glucuronic acid.
-
Schiff Base Formation: The ring-opened isomers (aldehydes) react with protein amines to form Schiff bases, which can undergo Amadori rearrangement to stable ketoamine adducts.
Expert Insight: While VPA-G forms adducts, VPA is considered a "safe" drug regarding this mechanism compared to carboxylic acids like ibufenac (withdrawn). The rate of VPA-G rearrangement is slower, and the resulting adducts appear to have lower immunogenic potential.
Analytical Methodologies
Sample Handling (Critical Control Point)
The most common error in VPA-G analysis is ex vivo degradation.
-
Stabilization: Blood/plasma samples must be acidified immediately upon collection (e.g., 2% acetic acid or phosphoric acid) to pH < 4.0.
-
Temperature: Process at 4°C. Never leave samples in an autosampler at room temperature without acidification.
LC-MS/MS Characterization
Separating the 1-O-acyl biosynthetic form from its migration isomers requires optimized chromatography.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
Note: Avoid ammonium buffers if possible, as high pH promotes migration on-column.
-
-
Gradient: Shallow gradient (e.g., 5% to 40% B over 15 minutes) is required to resolve the positional isomers.
-
MS Transitions (MRM):
-
Precursor: m/z 319.1 [M-H]
(Negative Mode). -
Product: m/z 113.0 (Glucuronic acid fragment), m/z 143.1 (VPA fragment).
-
Experimental Protocols
Protocol A: Enzymatic Synthesis of VPA-G
Objective: Generate high-purity VPA-G for use as an analytical standard using liver microsomes. Chemical synthesis is often low-yield and stereochemically impure.
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant UGT2B7.
-
Valproic Acid (1 mM).[2]
-
UDP-Glucuronic Acid (UDPGA) (5 mM).
-
Alamethicin (50 µg/mL) – pore-forming agent to access luminal UGTs.
-
Magnesium Chloride (10 mM).
-
Tris-HCl Buffer (pH 7.4).
Workflow:
-
Activation: Pre-incubate HLM with Alamethicin on ice for 15 mins.
-
Mixture: Combine Buffer, MgCl
, VPA, and Activated HLM at 37°C. -
Initiation: Add UDPGA to start the reaction.
-
Incubation: Incubate for 60–120 minutes at 37°C.
-
Quenching: Stop reaction by adding ice-cold Acetonitrile containing 1% Formic Acid (1:1 v/v). Acidification is vital to preserve the 1-O isomer.
-
Purification: Centrifuge at 10,000 x g. Inject supernatant onto Semi-Prep HPLC to isolate the VPA-G peak.
Protocol B: pH-Dependent Stability Assay
Objective: Quantify the degradation half-life (
Workflow:
-
Prepare VPA-G stock (10 µM) in three buffers:
-
pH 3.0 (Acetate buffer)
-
pH 7.4 (Phosphate buffer)
-
pH 8.5 (Borate buffer)
-
-
Incubate at 37°C in a water bath.
-
Sampling: At t=0, 15, 30, 60, 120, 240 mins, remove aliquots.
-
Quenching: Immediately add an equal volume of cold Methanol/5% Acetic Acid.
-
Analysis: Analyze via LC-MS/MS.
-
Calculation: Plot ln[Remaining 1-O-VPA-G] vs. time to determine
and .
Expected Results:
-
pH 3.0: Stable (
degradation over 4 hours). -
pH 7.4: Moderate degradation (
2–4 hours). Appearance of 2/3/4-O isomers.[5][3][6] -
pH 8.5: Rapid degradation (
30 mins).
Figure 2: Workflow for assessing acyl glucuronide stability. The acid quench step is non-negotiable.
References
-
Dickinson, R. G., et al. (1989).[7] "pH-dependent rearrangement of the biosynthetic ester glucuronide of valproic acid to beta-glucuronidase-resistant forms."[4][8] Drug Metabolism and Disposition. Link
-
Ethell, B. T., et al. (2003).[7] "The effect of valproic acid on drug and steroid glucuronidation by expressed human UDP-glucuronosyltransferases." Biochemical Pharmacology. Link
-
Argikar, U. A., & Remmel, R. P. (2009). "Effect of aging on glucuronidation of valproic acid in human liver microsomes and the role of UDP-glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10."[2][7] Drug Metabolism and Disposition. Link
-
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring. Link
-
Regan, S., et al. (2010). "New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery." The AAPS Journal. Link
Sources
- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the reactivity of acyl glucuronides--III. Glucuronide-derived adducts of valproic acid and plasma protein and anti-adduct antibodies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid glucuronide | C14H24O8 | CID 88111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pH-dependent rearrangement of the biosynthetic ester glucuronide of valproic acid to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
